4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS: 921837-48-1) is a sulfonamide derivative with the molecular formula C₁₉H₁₉N₃O₅S₂ and a molecular weight of 433.50 g/mol . The compound features a pyridazine ring substituted with a methanesulfonyl group at position 6 and a phenyl group at position 3, which is further linked to a 4-ethoxybenzenesulfonamide moiety. The compound is available in research-grade quantities (1–5 mg) at 90% purity, with applications likely focused on medicinal chemistry or enzyme inhibition studies .
Properties
IUPAC Name |
4-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-27-16-8-10-17(11-9-16)29(25,26)22-15-6-4-14(5-7-15)18-12-13-19(21-20-18)28(2,23)24/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASBYKLTFYEKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-(6-methanesulfonylpyridazin-3-yl)aniline under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes. The sulfonamide group interacts with the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes, making the compound effective in treating certain diseases .
Comparison with Similar Compounds
Pyridazine- and Pyrimidine-Based Sulfonamides
Compounds with pyridazine or pyrimidine cores exhibit diverse biological activities, often tied to substituent electronic effects. For example:
- 4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (): This triazine-sulfonamide hybrid, synthesized via DMF-mediated coupling, shows how heterocyclic substitution (diethylamino and phenyl groups) modulates solubility and target affinity. Yield: 87.3%, mp: 254–256°C .
Hydrazone and Pyrazole Derivatives
Hydrazone-linked sulfonamides (e.g., compounds 15–17 in ) demonstrate the impact of aromatic substituents on stability and reactivity:
- 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15): Features a 4-chlorophenyl group, yielding a high-melting (226–227°C), crystalline solid (95% yield) .
- 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) (): Incorporates a pyrazole ring, synthesized via reflux with 2,4-pentanedione (49% yield, mp: 169–170°C). The pyrazole’s electron-withdrawing effects may enhance metabolic stability .
Physicochemical Properties
- Solubility : Sulfonamides with polar substituents (e.g., methanesulfonyl) typically exhibit improved aqueous solubility. However, analogues like 1c () faced solubility challenges at 50 μM, suggesting the target compound may require formulation optimization .
- Thermal Stability : High-melting derivatives (e.g., compound 15 , mp: 226–227°C ) correlate with strong crystalline packing, whereas pyrazole-containing analogues (e.g., 18 , mp: 169–170°C ) may have lower thermal stability.
Biological Activity
4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group, which is known for its biological activity. The molecular formula is , and its molecular weight is approximately 366.40 g/mol. The presence of the ethoxy and methanesulfonyl groups contributes to its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, suggesting a role in treating infections.
- Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine release | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it may be effective against these pathogens, warranting further exploration as an antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V staining in treated cells, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
